molecular formula C14H20ClNO3S B350425 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine CAS No. 873680-77-4

1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine

Cat. No. B350425
CAS RN: 873680-77-4
M. Wt: 317.8g/mol
InChI Key: LMMOGFFJCQUKBY-UHFFFAOYSA-N
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Description

“1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is a derivative of pyrrolidine, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, enantiopure boronic ester was prepared via a (+)-sparteine mediated asymmetric lithiation/borylation .


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, protodeboronation of pinacol boronic esters was reported, which allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a core component of this compound, is a common feature in many pharmacologically active molecules. Its presence in a compound can contribute to the stereochemistry and three-dimensional shape, which are crucial for the interaction with biological targets . In drug design, this compound could be utilized to explore the pharmacophore space due to its sp3 hybridization, potentially leading to novel treatments for diseases.

Biochemistry: Enzyme Inhibition Studies

The pyrrolidine ring is known to play a role in enzyme inhibition. This compound could be used in biochemical research to study its inhibitory effects on certain enzymes, which could lead to a better understanding of enzyme mechanisms and the development of enzyme-based treatments .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary depending on their structure and the target biological system. The spatial orientation of substituents can lead to a different biological profile of drug candidates .

Safety and Hazards

Pyrrolidine, the parent compound of “1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine”, is known to be highly flammable and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled .

Future Directions

The future of pyrrolidine derivatives in drug discovery is promising. They are versatile scaffolds for novel biologically active compounds . The design of new pyrrolidine compounds with different biological profiles is an active area of research .

properties

IUPAC Name

1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c1-3-8-19-13-9-11(2)12(15)10-14(13)20(17,18)16-6-4-5-7-16/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMOGFFJCQUKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine

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